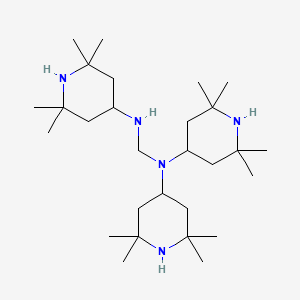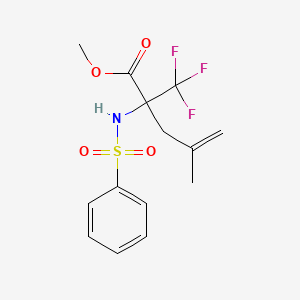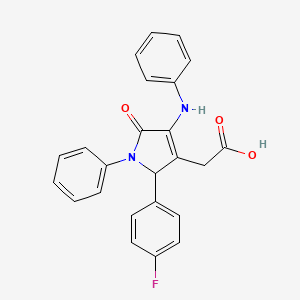![molecular formula C18H19FN2O8 B15007325 N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a fluorophenoxy group, a nitrophenyl group, and a hydroxymethyl oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Amination: Introduction of the amino group.
Oxane Ring Formation: Cyclization to form the oxane ring.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorinating agents for fluorination, and appropriate catalysts for cyclization and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- **2-{[3-(4-CHLOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- **2-{[3-(4-BROMOPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- **2-{[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
Uniqueness
The presence of the fluorophenoxy group in 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL imparts unique properties, such as increased stability and specific interactions with biological targets, compared to its chloro, bromo, and methoxy analogs.
特性
分子式 |
C18H19FN2O8 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
2-[3-(4-fluorophenoxy)-5-nitroanilino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H19FN2O8/c19-9-1-3-12(4-2-9)28-13-6-10(5-11(7-13)21(26)27)20-18-17(25)16(24)15(23)14(8-22)29-18/h1-7,14-18,20,22-25H,8H2 |
InChIキー |
AUECOLJLUKVGAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC3C(C(C(C(O3)CO)O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)


![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)
![1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B15007293.png)

![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15007316.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
![6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007332.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15007338.png)
![2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15007339.png)
